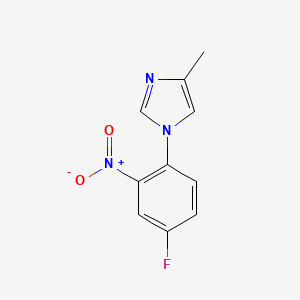
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties The compound consists of an imidazole ring substituted with a 4-fluoro-2-nitrophenyl group and a methyl group
Preparation Methods
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline, followed by a condensation reaction with 4-methylimidazole under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Condensation: The imidazole ring can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various solvents like methanol and ethanol. Major products formed from these reactions include amino derivatives, nitroso compounds, and substituted imidazole derivatives .
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can bind to metal ions or enzymes, modulating their activity and influencing biochemical pathways. These interactions are crucial for the compound’s potential therapeutic effects, such as inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)-4-methyl-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperidine:
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: The pyrrolidine ring imparts different steric and electronic properties compared to the imidazole ring.
4-Fluoro-2-nitrobenzoic acid: This compound lacks the imidazole ring and has different chemical properties and applications.
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-4-methylimidazole |
InChI |
InChI=1S/C10H8FN3O2/c1-7-5-13(6-12-7)9-3-2-8(11)4-10(9)14(15)16/h2-6H,1H3 |
InChI Key |
LKQQPZQBJHHSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14923535.png)
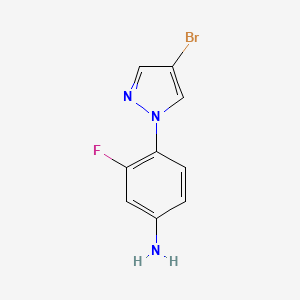
![N-(2-chlorophenyl)-2-[5-(3-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B14923546.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B14923553.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14923562.png)
![1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14923568.png)
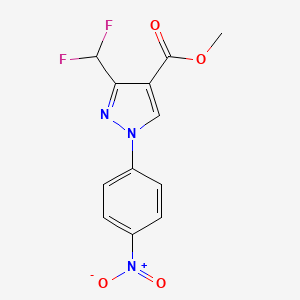
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14923577.png)
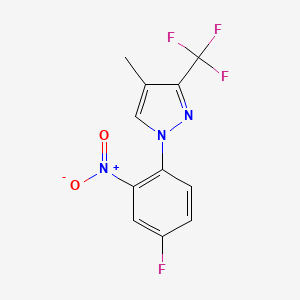
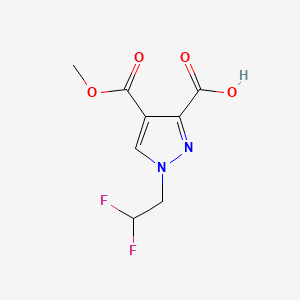
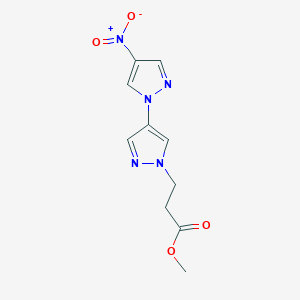
![ethyl 4-{[(2-bromo-4-{(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B14923598.png)
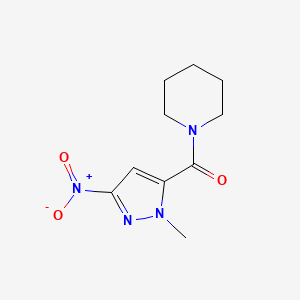
![ethyl 4'-(butanoylamino)-1'H-spiro[cyclopentane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B14923612.png)
